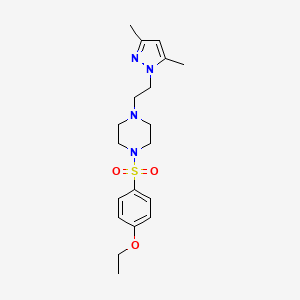![molecular formula C18H15ClN4O B2423929 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea CAS No. 2034436-24-1](/img/structure/B2423929.png)
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea” is a urea derivative. Urea is an organic compound that plays a crucial role in many biological processes, particularly in nitrogen excretion . The compound also contains a bipyridine and a chlorophenyl group, which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the urea core structure (NH2-CO-NH2), with the bipyridine and chlorophenyl groups attached at the appropriate positions .Chemical Reactions Analysis
Urea compounds, including this one, can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, urea is highly soluble in water due to its polar nature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has focused on the synthesis and chemical properties of compounds similar to 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea, exploring their potential as intermediates for anticancer drugs and their behavior in complexation and unfolding processes. For instance, studies have demonstrated methods for synthesizing related heterocyclic ureas with high yield and purity, highlighting their importance in medicinal chemistry and drug development (Zhang et al., 2019). Another study explored the complexation-induced unfolding of similar heterocyclic ureas, suggesting their potential use in self-assembly and mimicking biological processes (Corbin et al., 2001).
Material Science Applications
In material science, research on related compounds has investigated their use as luminescent agents for biological imaging, specifically targeting mitochondria (Amoroso et al., 2008). This highlights the potential of this compound derivatives in the development of new imaging tools for biological research.
Biological Studies
Research has also explored the biological activity of similar urea derivatives, such as their role in inhibiting chitin synthesis in insects, pointing towards their use in developing new insecticides with unique modes of action (Mulder & Gijswijt, 1973). Another study synthesized and evaluated the antitumor activities of novel thiazolyl urea derivatives, suggesting the therapeutic potential of these compounds in cancer treatment (Ling et al., 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-15-5-1-2-6-17(15)23-18(24)22-11-13-7-8-16(21-10-13)14-4-3-9-20-12-14/h1-10,12H,11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZADNLXUAWIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


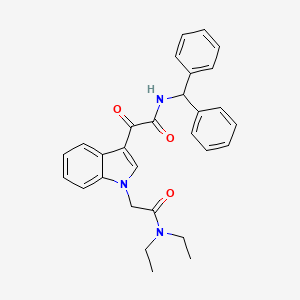

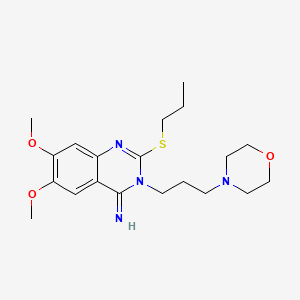
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide](/img/structure/B2423856.png)
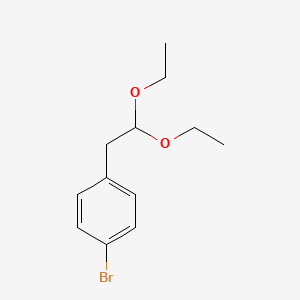
![7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2423860.png)
![4-[[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2423863.png)
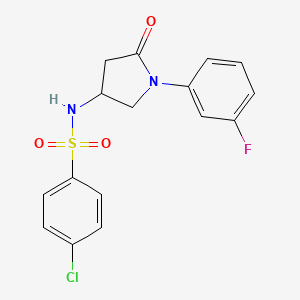
![N-(4-ethoxyphenyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2423865.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{N-[(furan-2-yl)methyl]-1-[2-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2423866.png)
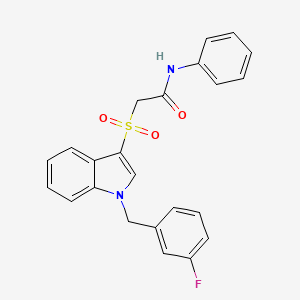
![N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2423868.png)
